molecular formula C24H23ClN8O2 B12331016 3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide

3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B12331016
M. Wt: 490.9 g/mol
InChI Key: IMARJVJNXLXPIX-UHFFFAOYSA-N
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Description

3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound with significant potential in various scientific fields This compound is known for its intricate structure, which includes a pyrazole ring, a chlorophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the chlorophenyl and pyrrolidinyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study enzyme activity and protein interactions.

    Medicine: As a potential therapeutic agent for treating diseases by inhibiting specific enzymes.

    Industry: As a precursor for manufacturing pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and chlorophenyl-containing molecules, such as:

Uniqueness

What sets 3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide apart is its unique combination of functional groups, which confer specific binding properties and biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23ClN8O2

Molecular Weight

490.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(1-pyrrolidin-3-ylpyrazol-4-yl)benzamide

InChI

InChI=1S/C24H23ClN8O2/c25-21-6-1-2-7-22(21)31-24(35)30-18-12-27-32(15-18)19-5-3-4-16(10-19)23(34)29-17-11-28-33(14-17)20-8-9-26-13-20/h1-7,10-12,14-15,20,26H,8-9,13H2,(H,29,34)(H2,30,31,35)

InChI Key

IMARJVJNXLXPIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=C(C=N4)NC(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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